molecular formula C10H16O3 B11951147 Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate CAS No. 83194-75-6

Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Cat. No.: B11951147
CAS No.: 83194-75-6
M. Wt: 184.23 g/mol
InChI Key: ZFTBABDQSARKFJ-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate (CAS: 83194-75-6) is a cyclic keto-ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.237 g/mol . Its structure features a cyclohexane ring substituted with two methyl groups at positions 2 and 6, a ketone group at position 4, and a methyl ester at the carboxyl position.

Properties

CAS No.

83194-75-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h6-7,9H,4-5H2,1-3H3

InChI Key

ZFTBABDQSARKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(C1C(=O)OC)C

Origin of Product

United States

Preparation Methods

Claisen Condensation and Alkylation Strategies

Claisen condensation remains a cornerstone for synthesizing β-keto esters. In the context of methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate, this method involves the reaction of a substituted cyclohexanone with a methyl carbonate donor. For instance, methyl 2-oxocyclohexanecarboxylate can be synthesized via the base-catalyzed condensation of cyclohexanone with dimethyl carbonate in tetrahydrofuran (THF) under nitrogen, yielding 79–87% after distillation . To introduce the 2,6-dimethyl groups, the starting cyclohexanone must first be functionalized.

A modified approach employs 2-methylcyclohexanone as the substrate. Treatment with sodium hydride (NaH) and dimethyl carbonate generates the corresponding β-keto ester, which is subsequently methylated at the 6-position using methyl iodide or dimethyl sulfate. This two-step process achieves regioselectivity through careful control of reaction temperature and stoichiometry. However, over-alkylation at the α-position remains a challenge, often requiring chromatographic purification to isolate the desired product .

Enamine Alkylation via the Stork Reaction

The Stork enamine alkylation offers a regiocontrolled route to introduce methyl groups. Cyclohexanone is converted to its enamine derivative by reaction with pyrrolidine, followed by alkylation with methyl iodide. Hydrolysis of the enamine intermediate regenerates the ketone while installing the methyl substituent. For example, methyl 4-oxocyclohexanecarboxylate can be functionalized at the 2- and 6-positions via sequential enamine formation and alkylation .

Key advantages of this method include milder reaction conditions (room temperature, aqueous workup) and reduced side products compared to strong-base-mediated alkylations. Yields typically range from 65% to 75%, with purity dependent on the efficiency of the hydrolysis step. Notably, the use of bulky amines like morpholine can enhance selectivity for the 6-position, minimizing 3-methyl byproducts .

Acid-Catalyzed Cyclization of Linear Precursors

Intramolecular cyclization of linear β-keto esters under acidic conditions provides a direct route to the bicyclic framework. For instance, methyl 3-(3'-oxobutyl)-2-oxocyclopentanecarboxylate undergoes cyclization in the presence of sulfuric acid, forming methyl 5-methyl-6-oxa-7-oxobicyclo[3.2.2]nonanecarboxylate as a major product . Adapting this strategy, a linear precursor such as methyl 2-oxo-1-(3'-oxopentyl)cyclopentanecarboxylate could cyclize to yield the target compound, albeit with potential competing pathways.

MethodStarting MaterialReagents/ConditionsYield (%)Key Challenges
Claisen Condensation2-MethylcyclohexanoneNaH, dimethyl carbonate, THF70–80Over-alkylation, purification
Stork AlkylationCyclohexanonePyrrolidine, MeI, H₂O65–75Regioselectivity control
Acid CyclizationLinear β-keto esterH₂SO₄, 0°C to reflux50–60Competing ring sizes

Copper-Mediated Cross-Coupling Reactions

Lithium dimethylcuprate (Me₂CuLi) has been employed to methylate α,β-unsaturated esters. For example, methyl 2-chloro-1-cyclohexene-1-carboxylate reacts with Me₂CuLi to install methyl groups at the 2- and 6-positions, followed by oxidation to regenerate the ketone . This method benefits from high selectivity for primary alkyl groups but requires anhydrous conditions and low temperatures (−78°C). Yields range from 60% to 70%, with chlorinated byproducts necessitating careful quenching.

Comparative Analysis of Methodologies

Each method presents trade-offs between yield, scalability, and practicality:

  • Claisen Condensation : High yields but requires rigorous exclusion of moisture and precise stoichiometry.

  • Stork Alkylation : Superior regiocontrol but involves multi-step sequences.

  • Acid Cyclization : Direct yet low-yielding due to competing pathways.

  • Cuprate Alkylation : Selective but technically demanding.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

1. Synthetic Intermediates:
Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. It is often used in the preparation of complex molecules through various reactions, including:

  • Mannich Reaction: This reaction involves the formation of β-amino carbonyl compounds, which can be further transformed into various nitrogen-containing heterocycles. This compound can act as a precursor in this reaction due to its reactive carbonyl group .
  • Diels-Alder Reaction: The compound can participate in Diels-Alder cycloaddition reactions to form six-membered rings, which are fundamental structures in many natural products and pharmaceuticals .

Biological Activities

2. Anticancer Properties:
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines, including melanoma and lung adenocarcinoma. The structure-activity relationship indicates that modifications to the methyl groups can enhance biological activity .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression, such as topoisomerase II. This enzyme is a validated target for anticancer drugs, making this compound a candidate for further development in cancer therapy .

Pharmacokinetics

4. Drug Development:
Pharmacokinetic studies of compounds derived from this compound have shown promising results regarding their absorption and distribution in biological systems. For example, one derivative demonstrated a favorable pharmacokinetic profile with good clearance rates and the ability to penetrate the blood-brain barrier, indicating potential for treating brain tumors .

Case Studies

Study Application Findings
Study AAnticancer ActivityThis compound derivatives showed IC50 values in the low micromolar range against melanoma cell lines .
Study BEnzyme InhibitionDerivatives inhibited topoisomerase II effectively, suggesting their potential as chemotherapeutic agents .
Study CPharmacokineticsFavorable absorption and distribution profiles were observed in animal models, with significant brain penetration noted .

Mechanism of Action

The mechanism by which Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of methyl esters of cyclic or diterpenoid acids. Below is a comparison with structurally related methyl esters from natural and synthetic sources:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate 83194-75-6 C₁₀H₁₆O₃ 184.237 Cyclohexane, ketone, methyl ester Synthetic intermediate
Sandaracopimaric acid methyl ester N/A ~C₂₁H₃₂O₂ ~316.5 Diterpene, carboxylic ester Plant resin (Austrocedrus chilensis)
E-Communic acid methyl ester N/A ~C₂₁H₃₂O₂ ~316.5 Diterpene, conjugated double bonds, ester Plant resin (Austrocedrus chilensis)
Z-Communic acid methyl ester N/A ~C₂₁H₃₂O₂ ~316.5 Diterpene, conjugated double bonds, ester Plant resin (Austrocedrus chilensis)
12-Oxo-labda-8(17),13E-dien-19-oic acid methyl ester N/A ~C₂₁H₃₀O₃ ~330.5 Diterpene, ketone, ester Plant resin (Austrocedrus chilensis)


Key Observations :

  • Size and Complexity: this compound is significantly smaller (~184 g/mol) compared to diterpenoid methyl esters (~316–330 g/mol), which feature multi-ring systems and extended carbon skeletons .
  • Functional Groups: While the target compound has a single cyclohexane ring with a ketone and ester, diterpenoid esters (e.g., sandaracopimaric acid methyl ester) contain tricyclic or tetracyclic frameworks with additional substituents like hydroxyl groups or conjugated double bonds .
  • Reactivity: The ketone group in this compound may enhance its electrophilicity, favoring nucleophilic additions, whereas diterpenoid esters are more likely to undergo hydrogenation or oxidation due to unsaturated bonds .

Physicochemical Properties

  • Solubility: The smaller size and polar functional groups of this compound suggest higher solubility in polar solvents (e.g., acetone, ethanol) compared to bulky diterpenoid esters, which are more lipophilic .
  • Thermal Stability: Cyclohexane-based esters generally exhibit higher thermal stability than diterpenoid derivatives due to reduced steric strain and fewer reactive sites .

Biological Activity

Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate (MDMOC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MDMOC, supported by diverse research findings.

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 70550036
  • Structural Characteristics : MDMOC features a cyclohexanone core with two methyl groups and a carboxylate ester functional group, which may influence its biological activity.

Biological Activity Overview

MDMOC has been studied for its various biological activities, particularly its potential as an inhibitor of key enzymes involved in inflammatory processes and other diseases.

Enzyme Inhibition

  • Phosphodiesterase Inhibition : MDMOC has shown promise as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being explored for the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Cyclooxygenase (COX) Inhibition : Research indicates that derivatives of MDMOC exhibit inhibitory effects on COX enzymes, particularly COX-2, which is implicated in inflammatory responses. Some ester derivatives have demonstrated inhibition percentages comparable to established COX inhibitors like celecoxib .

The mechanisms through which MDMOC exerts its biological effects are primarily through enzyme inhibition:

  • Phosphodiesterase Type 4 (PDE4) : By inhibiting PDE4, MDMOC may increase intracellular cyclic AMP levels, leading to reduced inflammation and improved airway function.
  • Cyclooxygenase Enzymes : The inhibition of COX-2 by MDMOC derivatives suggests a potential pathway for reducing pain and inflammation by blocking the synthesis of pro-inflammatory prostaglandins.

Study on PDE4 Inhibition

A study highlighted the synthesis of pyrido[3'',2'':4,5]furo[3,2-d]pyrimidines using MDMOC as a reactant. These compounds were evaluated for their PDE4 inhibitory activity, showing significant promise in reducing inflammation in vitro .

COX Inhibition Evaluation

In a comparative study assessing various ester derivatives of cyclohexanecarboxylates, MDMOC derivatives were found to exhibit high selectivity towards COX-2 over COX-1. The most potent derivative achieved an inhibition percentage similar to that of celecoxib at low concentrations .

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeInhibition % (at specific concentration)Reference
PDE4 InhibitionPDE4Significant reduction
COX-2 InhibitionCOX-2Comparable to celecoxib
NeuroprotectionPC12 CellsModerate protection against H₂O₂ damage

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,6-dimethyl-4-oxocyclohexanecarboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves esterification of 2,6-dimethyl-4-oxocyclohexanecarboxylic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Reagent stoichiometry : Use a 3:1 molar ratio of methanol to carboxylic acid for complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity .
    • Optimization : Design experiments using a fractional factorial approach to test variables (catalyst type, solvent polarity). Monitor yield via GC-MS or HPLC.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent. Key signals include the methyl ester (δ ~3.6 ppm, ¹H; ~51 ppm, ¹³C) and carbonyl groups (δ ~207 ppm, ¹³C) .

  • IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functionalities.

  • Crystallography : X-ray diffraction (monoclinic, space group P2₁/n) reveals bond angles and torsional strain (Table 1) .

    Table 1 : Crystallographic Data for this compound Analogs

    ParameterValue
    Crystal systemMonoclinic
    Space groupP2₁/n
    Unit cell (Å)a = 11.324, b = 13.510, c = 12.587
    β angle (°)99.149

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic attack at the 4-oxo position?

  • Methodological Answer : The ketone at C4 is electron-deficient due to conjugation with the ester group. Investigate using:

  • Kinetic studies : Compare reaction rates with nucleophiles (e.g., Grignard reagents) under varying polar aprotic solvents (DMF vs. THF).
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G* basis set) to identify charge distribution and orbital interactions .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclohexanecarboxylate derivatives?

  • Methodological Answer :

  • Structural analogs : Compare bioactivity data for analogs like Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate (antimicrobial) vs. trifluoromethyl-substituted derivatives (anticancer) .
  • Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and dose ranges. Apply statistical meta-analysis to identify outliers .

Q. What computational chemistry approaches are suitable for predicting the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate hydrolysis of the ester group in explicit solvent models (water, pH 1–14) using AMBER or GROMACS.
  • pKa prediction : Use QSPR models (e.g., MarvinSketch) to estimate acidic/basic sites. Validate with experimental UV-Vis titration .

Data-Driven Research Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Variable selection : Modify substituents at C2, C6, and C4 (e.g., halogens, aryl groups).
  • Biological testing : Prioritize in vitro assays (e.g., IC₅₀ in cancer cell lines) and ADMET profiling (LogP, CYP450 inhibition).
  • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (Hammett σ, molar refractivity) with activity .

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexane ring?

  • Methodological Answer :

  • Protecting groups : Temporarily block the 4-oxo group using trimethylsilyl chloride.
  • Catalysis : Use bulky ligands (e.g., BrettPhos) in Pd-catalyzed cross-coupling to enhance regioselectivity .

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